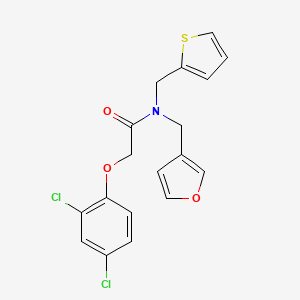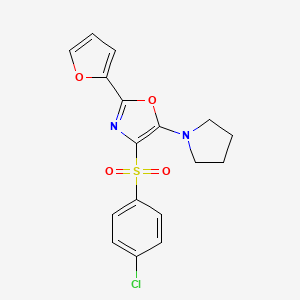
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic effects. CP-690,550 is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
A study by Muralikrishna et al. (2012) synthesized a new class of sulfone-linked bis heterocycles, including derivatives related to the oxazole compound . These compounds exhibited notable antimicrobial activity against Pseudomonas aeruginosa and antifungal activity comparable to ketoconazole against Penicillium chrysogenum. Additionally, one of the compounds showed appreciably cytotoxic activity on A549 lung carcinoma cells, highlighting their potential in antimicrobial and cancer therapy applications Muralikrishna et al., 2012.
Synthesis and Anticancer Potential
Katariya et al. (2021) investigated the synthesis of novel 1,3-oxazole derivatives, focusing on their anticancer and antimicrobial properties. Their research indicated that some of these compounds exhibit high potency against cancer cell lines, as assessed by the National Cancer Institute. This study underlines the potential of oxazole derivatives in developing new anticancer agents Katariya et al., 2021.
Antifungal Activity and Molecular Docking
Szafrański et al. (2017) synthesized a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, demonstrating significant antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa. The compounds showed greater efficacy than fluconazole in some cases, indicating their potential as novel antifungal agents. Molecular docking studies further suggested their mode of action, providing insights into their therapeutic potential Szafrański et al., 2017.
Synthesis and Biological Evaluation
Research by Ravula et al. (2016) on the microwave-assisted synthesis of novel pyrazoline derivatives, including oxazole rings, showed promising anti-inflammatory and antibacterial activities. Their study highlights the efficiency of microwave irradiation in synthesizing bioactive compounds rapidly and with high yields. The biological evaluations indicate the potential of these compounds in developing new therapeutic agents Ravula et al., 2016.
Electrochemical Applications
A study by Barroso et al. (1995) explored the electrochemical oxidation of loop diuretics, including compounds with structural similarities to the oxazole derivative . This research sheds light on the electroanalytical techniques for determining such compounds in pharmaceutical formulations and biological samples, indicating their broader applications in chemical analysis Barroso et al., 1995.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)24-15(19-16)14-4-3-11-23-14/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZQFILGMECPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



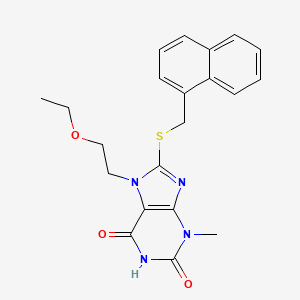
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
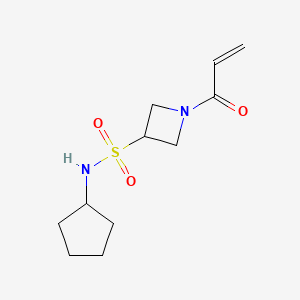
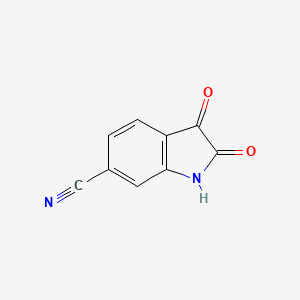
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
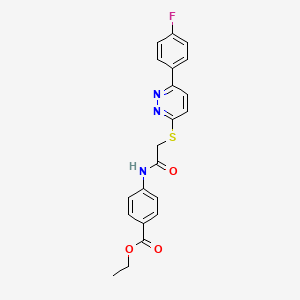

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)
